molecular formula C9H8BrNO B13914912 4-bromo-1H-Indole-2-methanol

4-bromo-1H-Indole-2-methanol

Cat. No.: B13914912
M. Wt: 226.07 g/mol
InChI Key: HGOSLFNEDMNLCU-UHFFFAOYSA-N
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Description

4-Bromo-1H-Indole-2-Methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a hydroxymethyl group at the 2-position of the indole ring makes this compound a unique and valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-Indole-2-Methanol typically involves the bromination of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 1H-Indole-2-Methanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-Indole-2-Methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form 1H-Indole-2-Methanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of 4-Bromo-1H-Indole-2-Carboxylic Acid.

    Reduction: Formation of 1H-Indole-2-Methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1H-Indole-2-Methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-Indole-2-Methanol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-1H-Indole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    1H-Indole-2-Methanol: Lacks the bromine atom, resulting in different reactivity and biological properties.

    4-Chloro-1H-Indole-2-Methanol:

Uniqueness: 4-Bromo-1H-Indole-2-Methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-bromo-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOSLFNEDMNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CO)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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